-Biphenylamine hydrochloride was once a commercially produced chemical, but its production ceased due to its classification as a carcinogen. Despite this, research on the compound continues due to its historical presence in various industrial settings and its potential role in understanding the mechanisms of carcinogenicity.
4-Biphenylamine hydrochloride is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) []. This classification signifies that there is sufficient evidence for carcinogenicity in humans. Research on the compound focuses on understanding the mechanisms by which it induces cancer, with a particular focus on its interaction with DNA and its potential to cause mutations [].
While occupational exposure to 4-biphenylamine hydrochloride is no longer a significant concern, research continues to investigate potential alternative exposure routes. This includes studies on the environmental persistence of the compound and its potential for bioaccumulation in the food chain [].
The carcinogenicity of 4-biphenylamine hydrochloride has led to the development of safer alternative chemicals for industrial applications. Research in this area involves identifying and evaluating potential replacements that offer similar functionality without the associated health risks [].
4-Biphenylamine hydrochloride is a chemical compound derived from biphenylamine, specifically the 4-amino derivative of biphenyl. It has the molecular formula CHN·HCl and is typically encountered as a colorless to yellowish crystalline solid. This compound is known for its weak basicity and can form salts with various acids, including hydrochloric acid and sulfuric acid. Its structure consists of two phenyl groups connected by an amine group, contributing to its chemical reactivity and biological activity.
4-Biphenylamine hydrochloride is considered a potential carcinogen due to its structural similarity to known carcinogens like benzidine [, ]. Limited data exists on specific hazards, but it's advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated laboratory.
4-Biphenylamine hydrochloride exhibits notable biological activity, particularly concerning its carcinogenic potential. It is classified as a human carcinogen, primarily linked to bladder cancer. The compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of N-hydroxy derivatives that can bind to DNA, resulting in mutagenic effects. Research indicates that exposure to this compound can lead to DNA damage and subsequent tumor formation in various tissues, particularly the urinary system .
The synthesis of 4-biphenylamine hydrochloride typically involves the following methods:
4-Biphenylamine hydrochloride has several applications, including:
Studies on the interactions of 4-biphenylamine hydrochloride have revealed its potential to cause significant DNA damage through metabolic activation. The N-hydroxy metabolite formed during its metabolism is highly electrophilic and can react with nucleophilic sites on DNA, leading to adduct formation. This mechanism is believed to be a critical pathway for its carcinogenicity. Additionally, interactions with other xenobiotics may influence its metabolic pathways and toxicity profiles .
Several compounds share structural similarities with 4-biphenylamine hydrochloride, each exhibiting unique properties and biological activities:
The uniqueness of 4-biphenylamine hydrochloride lies in its specific structural arrangement that enhances its reactivity towards forming DNA adducts, contributing significantly to its carcinogenic profile. While other compounds like diphenylamine serve different industrial purposes without the associated health risks, 4-biphenylamine's role in cancer research underscores its importance in toxicological studies.
4-Biphenylamine hydrochloride is the hydrochloride salt of 4-biphenylamine, with the molecular formula C₁₂H₁₂ClN [2]. The compound has a molecular weight of 205.68 grams per mole [2]. The systematic International Union of Pure and Applied Chemistry name for this compound is 4-phenylaniline hydrochloride [2].
The chemical structure consists of two phenyl rings connected at the 1,1' position, with an amino group positioned at the para (4) position of one phenyl ring [1] [2]. The hydrochloride salt form is created through the protonation of the amino group by hydrochloric acid . The Chemical Abstracts Service registry number for the hydrochloride salt is 2113-61-3 [5] .
The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: C1=CC=C(C=C1)C2=CC=C(C=C2)N.Cl [2]. The International Chemical Identifier key for this compound is GUHXYHYUBFCYGJ-UHFFFAOYSA-N [2] .
4-Biphenylamine hydrochloride presents as a crystalline solid at room temperature . The parent compound 4-biphenylamine appears as colorless to tan crystalline solid that can turn purple upon exposure to air [24]. The hydrochloride salt formation typically stabilizes the compound and affects its physical properties compared to the free base [8].
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 205.68 g/mol | [2] |
| Physical State | Crystalline solid | |
| Color | White to off-white | |
| Stability | Stable as hydrochloride salt | [32] |
The solubility characteristics of 4-biphenylamine hydrochloride differ significantly from the parent compound due to the ionic nature of the salt form . While the parent compound 4-biphenylamine has limited water solubility, the hydrochloride salt typically exhibits enhanced water solubility due to the ionic interaction with water molecules [24].
Infrared spectroscopic analysis of 4-biphenylamine derivatives reveals characteristic absorption bands that correspond to specific functional groups [13] [14]. The infrared spectrum of related biphenyl amine compounds shows distinct peaks for amino group stretching vibrations [14].
Characteristic infrared absorption bands for biphenyl amine compounds include nitrogen-hydrogen stretching frequencies typically observed in the range of 3300-3500 wavenumbers [14]. The aromatic carbon-carbon stretching vibrations appear in the 1500-1600 wavenumber region [14]. The presence of the hydrochloride salt may influence the exact positions of these absorption bands due to hydrogen bonding effects [13].
| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |
|---|---|---|
| N-H stretching | 3300-3500 | Primary amine |
| Aromatic C=C | 1500-1600 | Benzene ring vibrations |
| C-N stretching | 1250-1350 | Amine group |
Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-biphenylamine hydrochloride [15] [17]. Proton nuclear magnetic resonance spectra of biphenyl derivatives typically show characteristic aromatic proton signals in the 7.0-8.0 parts per million region [15].
The aromatic protons in 4-biphenylamine hydrochloride appear as multiplets corresponding to the substitution pattern on the biphenyl rings [15]. The amino group protons in the hydrochloride salt form may show broadened signals due to rapid exchange with water or exhibit distinct signals depending on the measurement conditions [17].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the aromatic carbon atoms in the biphenyl system [15]. The carbon atom bearing the amino group typically appears at a characteristic chemical shift distinct from other aromatic carbons due to the electron-donating effect of the nitrogen atom [15].
Mass spectrometric analysis of 4-biphenylamine hydrochloride provides molecular weight confirmation and fragmentation pattern information [18] [20]. The molecular ion peak appears at mass-to-charge ratio corresponding to the molecular weight of the compound [18].
Gas chromatography-mass spectrometry analysis of 4-biphenylamine compounds has been extensively developed for analytical purposes [18]. The fragmentation patterns typically show loss of the amino group and subsequent aromatic ring fragmentations [20]. The exact mass of the molecular ion provides precise molecular weight determination for structural confirmation [20].
4-Biphenylamine hydrochloride exhibits chemical reactivity patterns characteristic of aromatic amines [19] [21]. The compound can undergo various chemical transformations including diazotization reactions, acetylation, and alkylation processes [24]. The hydrochloride salt form provides stability while maintaining the reactive nature of the amino functionality [21].
The compound demonstrates reactivity with strong oxidizing agents, acids, and acid anhydrides [21] [24]. Under acidic conditions, the amino group remains protonated, affecting the reactivity patterns compared to the free base form [24]. The biphenyl structure provides aromatic stability while the amino group serves as the primary reactive site [19].
| Reaction Type | Reactivity | Conditions |
|---|---|---|
| Diazotization | High | Acidic, low temperature |
| Acetylation | Moderate | Acetic anhydride |
| Oxidation | Susceptible | Strong oxidizing agents |
| Electrophilic substitution | Limited | Due to amino deactivation |
The compound forms salts readily with various acids due to the basic nature of the amino group [24]. The biphenyl moiety can undergo electrophilic aromatic substitution reactions, though the amino group influences the reactivity and orientation of such reactions [19].
The parent compound 4-biphenylamine differs significantly from its hydrochloride salt in several key properties [1] [23] [24]. The free base form has a melting point of 51-54°C and a boiling point of 302°C, while the hydrochloride salt exhibits different thermal properties due to ionic bonding [23] [24].
| Property | 4-Biphenylamine | 4-Biphenylamine Hydrochloride |
|---|---|---|
| Molecular Formula | C₁₂H₁₁N | C₁₂H₁₂ClN |
| Molecular Weight | 169.22 g/mol | 205.68 g/mol |
| Melting Point | 51-54°C | Higher due to salt formation |
| Water Solubility | Limited | Enhanced |
| Stability | Air sensitive | More stable |
The parent compound 4-biphenylamine exhibits a dipole moment of 1.78 Debye and shows limited water solubility [23]. The compound is slightly soluble in cold water but readily soluble in hot water, acetone, chloroform, diethyl ether, and ethanol [25]. The free base form is more susceptible to oxidation and can turn purple when exposed to air [24].
The hydrochloride salt formation significantly enhances the water solubility and provides improved stability compared to the parent compound . The ionic nature of the salt affects the physical properties, including melting point elevation and modified solubility characteristics [32]. The chemical reactivity patterns remain fundamentally similar, though the protonated amino group in the salt form influences specific reaction conditions and mechanisms [24].
The synthesis of 4-Biphenylamine hydrochloride can be achieved through several well-established methodologies, each offering distinct advantages in terms of yield, selectivity, and scalability.
The most widely utilized synthetic route involves the catalytic reduction of 4-nitrobiphenyl, which serves as the primary precursor [1] [2]. This transformation follows the general reaction scheme:
$$ \text{C}{6}\text{H}{5}\text{-C}{6}\text{H}{4}\text{NO}{2} + 3\text{H}{2} \rightarrow \text{C}{6}\text{H}{5}\text{-C}{6}\text{H}{4}\text{NH}{2} + 2\text{H}{2}\text{O} $$
Various reducing agents can be employed for this transformation, including palladium on carbon with hydrogen gas, tin with hydrochloric acid, and Raney nickel [3] [1]. The palladium-catalyzed hydrogenation typically proceeds under mild conditions (room temperature to 80°C) and provides excellent yields ranging from 85-95% [4] [5]. The 4-nitrobiphenyl starting material is readily accessible through nitration of biphenyl using standard nitration conditions [2] [6].
Modern synthetic approaches increasingly utilize palladium-catalyzed cross-coupling reactions, which offer enhanced selectivity and functional group tolerance [7]. The Buchwald-Hartwig coupling represents a particularly effective strategy, employing 4-bromobiphenyl as the coupling partner with appropriate amine nucleophiles [7]. This methodology utilizes palladium(II) acetate as the catalyst, tri-tert-butylphosphine as the ligand, and sodium tert-butoxide as the base in toluene solvent at 110°C, achieving yields up to 95% [7].
Suzuki coupling reactions provide an alternative approach, particularly for the synthesis of substituted biphenylamine derivatives [7]. This methodology involves the coupling of brominated aromatic compounds with phenylboronic acid derivatives using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium phosphate as the base under reflux conditions [7]. The reaction typically proceeds in high yields (76-95%) and tolerates various functional groups [7].
Several specialized synthetic routes have been developed for specific applications or to address particular synthetic challenges [8]. These include copper-catalyzed coupling reactions, which can provide cost-effective alternatives to palladium-based methodologies [4]. Additionally, organometallic approaches utilizing Grignard reagents or organolithium compounds can be employed for the construction of the biphenyl framework followed by functional group interconversion [9].
The conversion to the hydrochloride salt is typically achieved through treatment of the free base with hydrochloric acid in an appropriate solvent system [10] [11]. This process enhances the stability and handling characteristics of the compound while improving its solubility in polar solvents [10].
The biphenylamine scaffold provides numerous opportunities for structural modification, leading to derivatives with altered physical, chemical, and biological properties.
The most fundamental structural variations involve changes in the position of the amino group on the biphenyl system [12] [13]. The 3-biphenylamine hydrochloride (meta-isomer) and 2-biphenylamine hydrochloride (ortho-isomer) represent important positional isomers [12] [13]. The 3-biphenylamine hydrochloride (CAS: 2113-55-5) exhibits distinct chemical properties compared to the para-isomer, including different reactivity patterns and metabolic profiles [12]. The 2-biphenylamine hydrochloride demonstrates unique conformational preferences due to steric interactions between the amino group and the adjacent phenyl ring [13].
Methoxy-substituted derivatives represent an important class of biphenylamine analogs [14]. The 4-methoxy-3-biphenylamine hydrochloride (CAS: 197147-24-3) demonstrates enhanced solubility characteristics and modified electronic properties due to the electron-donating methoxy substituent [14]. This derivative exhibits a molecular weight of 235.71 g/mol and finds applications in specialized synthetic transformations [14].
Methyl-substituted analogs, such as 4-amino-2′-methylbiphenyl hydrochloride (CAS: 811842-48-5), provide insights into the effects of steric hindrance on molecular conformation and reactivity [15]. The introduction of methyl groups can significantly influence the rotational barrier around the biphenyl bond and affect the compound's overall stability and reactivity profile [15].
Secondary and tertiary amine derivatives offer expanded synthetic utility and biological activity profiles [16] [17]. N-(4-Bromophenyl)-4-biphenylamine (CAS: 1160294-93-8) serves as an important intermediate in organic light-emitting diode (OLED) technology [16]. This compound exhibits a molecular weight of 324.22 g/mol and demonstrates excellent thermal stability and charge transport properties [16].
The bis(4-biphenylyl)amine (CAS: 102113-98-4) represents a tertiary amine structure with significant applications in materials science [7]. This derivative, with a molecular weight of 321.41 g/mol, can be synthesized through palladium-catalyzed coupling reactions with yields approaching 95% [7].
Halogen substitution provides opportunities for further functionalization and can significantly alter the electronic properties of the biphenylamine system [18]. Brominated derivatives, in particular, serve as versatile synthetic intermediates for subsequent cross-coupling reactions [18]. The incorporation of halogens can also influence the compound's lipophilicity and biological activity profiles [18].
The chemical transformation pathways of 4-biphenylamine hydrochloride encompass both synthetic modifications and metabolic processes that are crucial for understanding its chemical behavior and biological fate.
The primary metabolic pathway involves N-hydroxylation catalyzed by cytochrome P450 enzymes, particularly CYP1A2 [19] [20]. This transformation produces N-hydroxy-4-biphenylamine, which represents the metabolically activated form of the compound [19] [20]. The N-hydroxylation reaction is a critical step in the bioactivation process and involves the insertion of an oxygen atom into the C-N bond [19] [21].
$$ \text{C}{6}\text{H}{5}\text{-C}{6}\text{H}{4}\text{NH}{2} + \text{NADPH} + \text{O}{2} \rightarrow \text{C}{6}\text{H}{5}\text{-C}{6}\text{H}{4}\text{NHOH} + \text{NADP}^{+} + \text{H}_{2}\text{O} $$
N-acetylation represents an important detoxification pathway catalyzed by N-acetyltransferase enzymes (NAT1 and NAT2) [20] [21]. This transformation produces 4-acetamidobiphenyl and competes with the N-hydroxylation pathway [20] [22]. The relative rates of these competing pathways significantly influence the overall toxicological profile of the compound [21] [23].
Ring hydroxylation represents a secondary metabolic pathway that produces various hydroxylated metabolites [22]. The major ring-hydroxylated products include 3-hydroxy-4-aminobiphenyl and 4′-hydroxy-4-aminobiphenyl [22]. These transformations are catalyzed by various cytochrome P450 isoforms and represent detoxification pathways [22].
The formation of ring-hydroxylated metabolites follows regioselective patterns that depend on the electronic and steric properties of the substrate [24] [22]. The 3-hydroxy derivative typically predominates due to the activating effect of the amino group toward electrophilic aromatic substitution [22].
Further oxidation of N-hydroxy-4-biphenylamine can lead to the formation of 4-nitrosobiphenyl through a two-electron oxidation process [25] [22]. This nitroso compound represents a highly reactive intermediate that can participate in various chemical transformations, including hemoglobin adduct formation [25] [21].
The oxidative pathway can also proceed through the formation of nitrenium ion intermediates, which are highly electrophilic species capable of reacting with nucleophilic sites on DNA and proteins [19] [20]. These reactive intermediates are considered responsible for the genotoxic effects associated with biphenylamine exposure [20] [23].
Phase II conjugation reactions involve the attachment of various polar groups to facilitate excretion [19] [23]. Glucuronidation represents the primary conjugation pathway, with N-glucuronide conjugates being the major excretory products [19]. Sulfation reactions can also occur, particularly with ring-hydroxylated metabolites [19].
The conjugation reactions are catalyzed by specific transferase enzymes, including UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) [19]. These reactions typically occur in the liver and contribute to the overall detoxification and elimination of the compound [23].
Under anaerobic conditions, 4-nitrobiphenyl can be reduced to 4-biphenylamine through various reductive pathways [6]. This transformation can occur both enzymatically and through chemical reduction using appropriate reducing agents [6]. The reductive pathway represents the reverse of the oxidative nitro formation and is particularly relevant in environmental degradation processes [26] [27].